
4-Bromo-2-fluoroanisole
Overview
Description
4-Bromo-2-fluoroanisole is an organic compound with the molecular formula C₇H₆BrFO. It is a colorless to light yellow liquid with a melting point of 16°C and a boiling point of 84°C at 7 mmHg . This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoroanisole can be synthesized through various methods. One common approach involves the bromination of 2-fluoroanisole using bromine in the presence of a catalyst. Another method includes the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction with benzene .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to improve yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted anisoles can be formed.
Coupling Products: Biaryl compounds are commonly produced through coupling reactions.
Scientific Research Applications
4-Bromo-2-fluoroanisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoroanisole depends on its specific application. In chemical reactions, it acts as a reactant that undergoes substitution or coupling to form new compounds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants .
Comparison with Similar Compounds
- 2-Bromo-4-fluoroanisole
- 4-Bromo-3-nitroanisole
- 4-Chloro-2-fluoroanisole
Comparison: 4-Bromo-2-fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
4-Bromo-2-fluoroanisole (CAS No. 2357-52-0) is a halogenated aromatic compound with significant potential in medicinal chemistry and various biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its properties and implications for research.
This compound has the molecular formula CHBrF O and a molecular weight of 205.02 g/mol. The structure features a bromine atom at the para position and a fluorine atom at the ortho position relative to the methoxy group on the aromatic ring. This unique substitution pattern enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | CHBrF O |
Molecular Weight | 205.02 g/mol |
Boiling Point | 208 °C |
Flash Point | 98 °C |
Density | 1.59 g/cm³ |
Biological Activity
The biological activity of this compound stems from its structural characteristics, which allow it to interact favorably with various biological systems. The halogen substituents (bromine and fluorine) can enhance binding affinity to enzymes and receptors, making it a valuable candidate for drug development.
Enzyme Interaction Studies
Recent studies have shown that compounds similar to this compound exhibit significant interactions with enzymes involved in metabolic processes. For instance, halogenated derivatives have been found to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. In particular, fluorinated compounds often show altered metabolic pathways compared to their non-fluorinated counterparts, potentially leading to improved pharmacokinetic profiles.
Case Study: Inhibition of CYP Enzymes
A notable case study investigated the effects of regioselectively fluorinated imidazoles on CYP17 and CYP19 enzymes. The study demonstrated that fluorine substitution could enhance inhibitory activity against these enzymes, suggesting that similar modifications in compounds like this compound could yield beneficial effects in therapeutic contexts .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions, including:
- Suzuki-Miyaura Coupling Reaction : A palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds.
- Halogenation Reactions : Introducing bromine and fluorine substituents through electrophilic aromatic substitution or other halogenation techniques.
These methods not only facilitate the production of this compound but also allow for the exploration of various derivatives that may exhibit enhanced biological activity.
Research Findings
Research has indicated that the presence of halogens in aromatic compounds can lead to increased biological activity due to:
Q & A
Q. How can the synthesis of 4-bromo-2-fluoroanisole be optimized for high yield and purity?
Basic Research Focus
The synthesis of this compound via bromination of 2-fluoroanisole in chloroform achieves a 94% yield under controlled conditions. Key parameters include:
- Stoichiometry : A slight excess of bromine (3.16 mol vs. 3.04 mol substrate) ensures complete reaction .
- Reaction time : Slow addition of bromine over 3 hours minimizes side reactions.
- Workup : Use of sodium bicarbonate and sodium hydrogensulfite for neutralization and purification .
For scale-up, consider solvent reflux conditions and inline monitoring (e.g., GC-MS) to track intermediates.
Q. What spectroscopic methods are recommended for characterizing this compound?
Basic Research Focus
IR and FT-IR spectra provide critical functional group identification:
- C-O (methoxy) stretch : ~1250–1050 cm⁻¹.
- Aromatic C-Br and C-F vibrations : ~550–650 cm⁻¹ and ~1100–1250 cm⁻¹, respectively .
Complement with H/C NMR to resolve substituent positions (e.g., para-bromo vs. ortho-fluoro coupling patterns).
Q. How is crystallographic data for this compound analyzed using SHELX software?
Basic Research Focus
SHELXL refines crystal structures via:
- Data integration : Use SHELXS for initial structure solution from X-ray diffraction data.
- Refinement : Apply SHELXL’s least-squares algorithms to optimize atomic coordinates and thermal parameters .
Validate using R-factors and electron density maps. For visualization, pair with ORTEP-3 for graphical representation of thermal ellipsoids .
Q. Can density-functional theory (DFT) predict electronic properties of this compound?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311G**) model:
- Electron density distribution : Assess substituent effects (Br: electron-withdrawing; OCH₃: electron-donating).
- HOMO-LUMO gaps : Predict reactivity in cross-coupling reactions .
Validate against experimental UV-Vis spectra and ionization potentials.
Q. What strategies enable functionalization of this compound into derivatives?
Advanced Research Focus
The bromine atom is a versatile site for derivatization:
- Suzuki coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts.
- Nucleophilic substitution : React with amines or thiols under basic conditions .
Monitor regioselectivity via LC-MS and isolate derivatives via column chromatography.
Q. How should researchers resolve contradictions in spectral or crystallographic data?
Advanced Research Focus
Address discrepancies by:
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT vibrational modes).
- Data re-refinement : In crystallography, reassess SHELXL parameters (e.g., hydrogen bonding constraints) .
- Alternative techniques : Use mass spectrometry to confirm molecular weight if purity is disputed.
Q. What are the critical physical properties for identifying this compound?
Basic Research Focus
Key identifiers include:
- CAS RN : 2357-52-0 .
- Density : 1.59 g/mL at 25°C.
- Boiling point : 84°C at 7 mmHg .
Store at 2–8°C to prevent decomposition.
Q. How do substituents influence the electronic behavior of this compound?
Advanced Research Focus
The ortho-fluoro group induces steric hindrance and polarizes the aromatic ring, while the para-bromo enhances electrophilicity. Electrochemical studies (cyclic voltammetry) reveal:
- Redox potentials : Br substitution lowers LUMO energy, facilitating electron transfer .
Compare with analogs (e.g., 4-bromo-3-fluoroanisole) to isolate substituent effects.
Q. How does this compound’s reactivity compare to halogenated anisole analogs?
Advanced Research Focus
Reactivity trends in SNAr reactions:
- Fluoro vs. chloro analogs : Fluorine’s strong electron-withdrawing effect accelerates Br substitution.
- Ortho vs. para substituents : Steric effects in ortho-fluoro derivatives reduce reaction rates vs. para-substituted analogs .
Quantify via kinetic studies (e.g., pseudo-first-order rate constants).
Q. What conditions destabilize this compound, and how can stability be assessed?
Advanced Research Focus
Decomposition risks:
Properties
IUPAC Name |
4-bromo-2-fluoro-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNXGZBXFDNKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178195 | |
Record name | 4-Bromo-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-52-0 | |
Record name | 4-Bromo-2-fluoroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2357-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2357-52-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10329 | |
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Record name | 4-Bromo-2-fluoroanisole | |
Source | EPA DSSTox | |
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Record name | 4-bromo-2-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromo-2-fluoroanisole | |
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Retrosynthesis Analysis
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